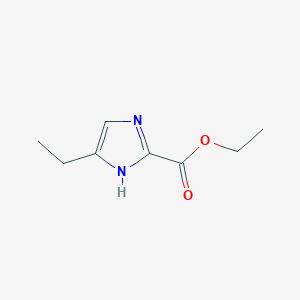

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBQZDDWPFZPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566632 | |

| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-65-4 | |

| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate

CAS Number: 1171124-65-4 Molecular Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol

Introduction

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a disubstituted imidazole derivative featuring an ethyl group at the C5 position and an ethyl carboxylate group at the C2 position of the imidazole ring. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Imidazole-based compounds are integral to numerous biological processes and form the core of many pharmaceuticals. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and potential applications based on the well-established chemistry of related imidazole carboxylates. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale/Notes |

| Appearance | White to off-white or pale yellow crystalline solid. | Based on similar imidazole esters like ethyl 1H-imidazole-2-carboxylate.[1][2] |

| Melting Point | Not available. Expected to be a solid at room temperature. | Imidazole esters are typically crystalline solids.[1][2] |

| Boiling Point | Not available. | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The ethyl ester and imidazole ring contribute to its solubility profile. |

| Purity | Commercially available in various purities, typically ≥95%. |

Proposed Synthesis Route

The synthesis of 2,5-disubstituted imidazoles can be achieved through various established methodologies. A plausible and efficient approach for the preparation of this compound involves a multi-step reaction sequence starting from readily available precursors. One such strategy is a variation of the Radziszewski reaction or related condensations.

The proposed synthesis involves the reaction of an α-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia (or an ammonia source). For the target molecule, a logical precursor would be a 2-oxo-aldehyde which can be formed in situ.

Conceptual Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for imidazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Preparation of Diethyl 2-oxosuccinate (Intermediate)

-

To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add ethyl propionate dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid.

-

Add an ammonia source, such as ammonium acetate, in excess.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds. These values are essential for the structural elucidation and confirmation of the synthesized product.

¹H NMR (Proton NMR) Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | t | 3H | -CH₂CH ₃ (ethyl at C5) |

| ~1.40 | t | 3H | -COOCH₂CH ₃ (ester) |

| ~2.70 | q | 2H | -CH ₂CH₃ (ethyl at C5) |

| ~4.40 | q | 2H | -COOCH ₂CH₃ (ester) |

| ~7.50 | s | 1H | Imidazole C4-H |

| ~9.0-11.0 | br s | 1H | Imidazole NH |

¹³C NMR (Carbon NMR) Spectroscopy

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -CH₂C H₃ (ethyl at C5) |

| ~14.5 | -COOCH₂C H₃ (ester) |

| ~22.0 | -C H₂CH₃ (ethyl at C5) |

| ~61.0 | -COOC H₂CH₃ (ester) |

| ~120.0 | Imidazole C 4 |

| ~135.0 | Imidazole C 5 |

| ~140.0 | Imidazole C 2 |

| ~162.0 | C =O (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3300 (broad) | N-H stretch of the imidazole ring |

| 2900-3000 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580 | C=N stretch of the imidazole ring |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 168 | [M]⁺ (Molecular ion) |

| 140 | [M - C₂H₄]⁺ |

| 123 | [M - OEt]⁺ |

| 95 | [M - COOEt]⁺ |

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented, its structural class is of high interest in several areas of research and development:

-

Pharmaceutical Intermediates: Substituted imidazoles are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, structurally related imidazole carboxylates are precursors to angiotensin II receptor antagonists like olmesartan.[3][4] The ethyl groups and the carboxylate handle on the target molecule provide versatile points for further chemical modification to generate complex molecular architectures.

-

Drug Discovery: The imidazole nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of imidazole carboxylates have been investigated for various biological activities, including anticancer properties.[5] The presence of an ethyl group at the C5 position can influence the lipophilicity and steric profile of the molecule, potentially leading to novel biological activities.

-

Materials Science: Imidazole-based compounds can be used as ligands for metal-organic frameworks (MOFs) or as components in the synthesis of specialized polymers and ionic liquids. The functional groups on this compound make it a candidate for incorporation into such materials.

Safety and Handling

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on the well-established chemistry of related imidazole derivatives. As research in drug discovery and materials science continues to evolve, the utility of such versatile heterocyclic compounds is likely to expand.

References

-

This compound | CAS 1171124-65-4 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 8, 2026, from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. (n.d.). Macsen. Retrieved January 8, 2026, from [Link]

-

ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

-

Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- de Toledo, I., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(21), 14187-14201.

- Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. (2014). Google Patents.

- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3873-3887.

- Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-730.

- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2249-2268.

- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(7), e2000470.

- Method for producing imidazole-2-carboxylate derivative or salt thereof. (2017). Google Patents.

- Process for the preparation of 5-(2-ethyl-dihydro-1H-inden-2-yl)-1H-imidazole and salts thereof. (2013). Google Patents.

-

Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. Ethyl imidazole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Ethyl 1H-imidazole-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. jocpr.com [jocpr.com]

- 4. CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate: Synthesis, Characterization, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazole core is a privileged scaffold in numerous FDA-approved drugs, and functionalized derivatives like the title compound serve as critical building blocks for the discovery of novel therapeutic agents. This document delves into the molecule's structural and physicochemical properties, outlines a rational and detailed synthetic methodology grounded in established chemical principles, and provides a thorough guide to its analytical characterization using modern spectroscopic techniques. Furthermore, it explores the potential applications of this molecule in drug development, drawing parallels with other bioactive imidazole derivatives. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, verify, and utilize this versatile chemical entity.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules and pharmaceuticals.[1] Its unique electronic properties, arising from its aromatic nature and the presence of two nitrogen atoms, allow it to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions in biological systems. This versatility enables imidazole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors, making it an invaluable scaffold for drug design.[1]

This compound belongs to this important class of compounds. It features a stable imidazole core functionalized with both an ethyl group and an ethyl ester group. These substituents provide specific steric and electronic properties while offering reactive handles for further chemical modification. The ethyl ester at the 2-position is particularly valuable for synthetic chemists, as it can be hydrolyzed, reduced, or converted into other functional groups, allowing for the construction of more complex molecular architectures.[2] As such, this compound is not merely an inert molecule but a highly adaptable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2][3]

Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties. This compound is identified by the CAS number 1171124-65-4.[4]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1171124-65-4 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | This compound | [4] |

| Physical State | Not specified (likely a solid at room temp.) | [5] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5] |

Note: Experimental physical data such as melting and boiling points for this specific compound are not widely reported in the literature, which is common for specialized research chemicals.

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A retrosynthetic disconnection of the imidazole ring at the N1-C2 and C4-C5 bonds points to two key precursors: propionamidine (derived from propionitrile) and a derivative of diethyl 2-oxosuccinate. This approach is advantageous as it builds the core ring structure in a single, convergent step from readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis involves the condensation of propionamidine hydrochloride with diethyl 2-oxosuccinate in the presence of a base.

-

Amidine Formation: Propionamidine is first prepared from propionitrile via the Pinner reaction, treating it with ethanol and HCl gas to form the ethyl imidate hydrochloride, followed by reaction with ammonia.

-

Cyclocondensation: The propionamidine hydrochloride is then reacted directly with diethyl 2-oxosuccinate. A base, such as sodium ethoxide in ethanol, is used to deprotonate the amidine and facilitate the initial nucleophilic attack on one of the ketone carbonyls of the succinate derivative.

-

Mechanism Rationale: The reaction proceeds through a series of condensation and dehydration steps. The initial adduct cyclizes via attack of the second amidine nitrogen onto the remaining carbonyl group. Subsequent elimination of two molecules of water yields the aromatic imidazole ring. The choice of ethanol as a solvent is ideal as it readily dissolves the reactants and the sodium ethoxide base.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize this compound.

Materials:

-

Propionamidine hydrochloride

-

Diethyl 2-oxosuccinate

-

Sodium metal

-

Absolute Ethanol (200 proof, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

-

Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add propionamidine hydrochloride (1.1 eq). Stir the resulting suspension for 15 minutes.

-

Addition of Dicarbonyl: Add diethyl 2-oxosuccinate (1.0 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and neutralize it carefully with dilute hydrochloric acid to pH ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. The bicarbonate wash is critical to remove any unreacted acidic starting materials or byproducts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is essential to separate the target compound from any starting material and non-polar byproducts.

-

-

Characterization: Confirm the identity and purity of the collected fractions using NMR, IR, and MS analysis as described in Section 4.0.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Structural Elucidation and Analytical Characterization

Rigorous characterization is non-negotiable for verifying the structure and purity of a synthesized compound. The following spectroscopic methods are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. The predicted spectra for the title compound are detailed below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| Proton 1 | Imidazole NH | 10.0 - 12.0 | Broad Singlet | 1H |

| Proton 2 | Imidazole CH | ~7.1 | Singlet | 1H |

| Proton 3 | Ester O-CH₂ -CH₃ | ~4.3 | Quartet | 2H |

| Proton 4 | Ring -CH₂ -CH₃ | ~2.7 | Quartet | 2H |

| Proton 5 | Ester O-CH₂-CH₃ | ~1.3 | Triplet | 3H |

| Proton 6 | Ring -CH₂-CH₃ | ~1.2 | Triplet | 3H |

| ¹³C NMR | Assignment | Predicted Shift (δ, ppm) |

| Carbon 1 | Ester C =O | ~161 |

| Carbon 2 | Imidazole C 2 | ~142 |

| Carbon 3 | Imidazole C 5 | ~138 |

| Carbon 4 | Imidazole C 4 | ~120 |

| Carbon 5 | Ester O-CH₂ -CH₃ | ~61 |

| Carbon 6 | Ring -CH₂ -CH₃ | ~20 |

| Carbon 7 | Ester O-CH₂-CH₃ | ~14 |

| Carbon 8 | Ring -CH₂-CH₃ | ~13 |

Rationale for Predictions: The chemical shifts are estimated based on standard values for imidazole derivatives and esters.[6] The N-H proton is expected to be significantly downfield and potentially broad due to proton exchange. The quartet and triplet patterns of the two distinct ethyl groups are hallmark indicators of their presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3100-3000 cm⁻¹ (broad): N-H stretching of the imidazole ring.

-

~2980-2850 cm⁻¹: C-H stretching from the alkyl chains of the ethyl groups.

-

~1720 cm⁻¹ (strong): C=O stretching of the ethyl ester, which is a highly characteristic and strong absorption.

-

~1550-1450 cm⁻¹: C=N and C=C stretching vibrations within the aromatic imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): For the molecular formula C₈H₁₂N₂O₂, the expected exact mass would be approximately 168.0899 m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of an ethyl radical (-C₂H₅, 29 Da) from the imidazole ring.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of high-value bioactive molecules.

-

Scaffold for Library Synthesis: The ester functionality serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.

-

Intermediate for Targeted Therapeutics: Imidazole-based compounds are key components in many targeted therapies. For example, a related imidazole carboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[7] The structure of the title compound could similarly be elaborated to target a range of receptors or enzymes.

-

Anticancer Drug Discovery: Numerous studies have demonstrated the potent anticancer activity of substituted imidazole derivatives.[3] These compounds can interfere with cell signaling pathways, inhibit tumor cell migration, and induce apoptosis. This compound provides a robust starting point for developing novel analogues to be screened for antiproliferative activity against various cancer cell lines.[3]

Conclusion

This compound is a well-defined molecular building block with significant potential for application in synthetic and medicinal chemistry. Its structure combines the privileged imidazole scaffold with strategically placed functional groups that allow for extensive chemical derivatization. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization, emphasizing the scientific rationale behind each step. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the discovery of next-generation therapeutic agents.

References

-

AMERICAN ELEMENTS®. This compound | CAS 1171124-65-4. [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]

-

PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate. [Link]

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]

-

PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]

-

ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

IUPAC name for Ethyl 5-ethyl-1H-imidazole-2-carboxylate

An In-depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole ring system is a ubiquitous scaffold in biologically active molecules and approved pharmaceuticals, making its derivatives highly valuable in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predicted spectroscopic profile, and a detailed, mechanistically-grounded synthetic protocol. Furthermore, we explore its potential as a scaffold for creating novel chemical entities with therapeutic promise.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to establish its precise identity and understand its physical characteristics. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and predict key properties based on its structure.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1171124-65-4 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| PubChem CID | 14990237 | [4] |

| MDL Number | MFCD24386911 | [4] |

| Canonical SMILES | CCC1=C(NC=N1)C(=O)OCC | N/A |

Due to the limited availability of experimental data, many physicochemical properties must be estimated using computational models. These predictions are valuable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XLogP3 | 1.2 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | The imidazole N-H group. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the pyridinic nitrogen. |

| Polar Surface Area | 55.12 Ų | Influences membrane permeability and solubility. |

| pKa (Most Acidic) | ~12.5 | For the N-H proton, typical for imidazoles. |

| pKa (Most Basic) | ~5.8 | For the pyridinic nitrogen. |

Proposed Synthesis and Mechanistic Rationale

While specific synthesis procedures for this compound are not detailed in readily available literature, a robust pathway can be designed based on established methods for constructing substituted imidazole rings. The Debus-Radziszewski imidazole synthesis provides a foundational and versatile approach. This one-pot reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia.

Our proposed pathway adapts this classical method, using ethyl glyoxalate as the dicarbonyl component, butanal as the aldehyde source for the 5-ethyl group, and a source of ammonia.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the target molecule into readily available starting materials.

Caption: Retrosynthesis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves the condensation of three key components in a suitable solvent, typically a protic solvent like ethanol, to facilitate the cyclization and subsequent oxidation to the aromatic imidazole ring.

Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a model procedure derived from analogous Debus-Radziszewski reactions and should be optimized for scale and specific laboratory conditions.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ammonium acetate (2.5 equivalents).

-

Reagent Addition: Add absolute ethanol (100 mL) and stir until the ammonium acetate is mostly dissolved. To this solution, add butanal (1.1 equivalents) followed by ethyl glyoxalate (1.0 equivalent, typically as a 50% solution in toluene).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Extraction: Pour the residue into 150 mL of deionized water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities, followed by a wash with saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Medicinal Chemistry

The imidazole moiety is a privileged scaffold in drug design due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor.[1] This allows it to mimic the side chain of histidine and engage in critical binding interactions with biological targets like enzymes and receptors.[1]

This compound serves as a valuable starting point for generating libraries of novel compounds. Its structure contains three key points for diversification, enabling systematic exploration of the chemical space around the core.

A conceptual diagram showing the structure of this compound with arrows pointing to the N1-position, the C4-position, and the ester group as key sites for chemical modification. This requires an actual image of the chemical structure to be created and hosted. Caption: Key diversification points for library synthesis.

-

N1-Substitution: The N-H proton can be readily deprotonated and alkylated or arylated to explore interactions in specific pockets of a target protein.

-

Ester Modification: The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reduced to a primary alcohol or converted to a hydrazide for further derivatization.

-

C4-Position Functionalization: The C4-proton on the imidazole ring can potentially be targeted for functionalization through electrophilic substitution reactions like halogenation, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups.

Given the broad biological activities of imidazole derivatives, compounds derived from this scaffold could be screened against various targets, including sirtuins, kinases, and G-protein coupled receptors.[2]

Safety and Handling

Specific toxicological data for this compound is not available.[3] Therefore, this compound should be handled with the standard precautions applicable to all new or uncharacterized research chemicals.

-

General Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

GHS Hazard Classification (Predicted): Based on structurally similar compounds like ethyl 1H-imidazole-2-carboxylate, it may cause skin and serious eye irritation.[5] Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of drug discovery. While experimental data on its properties are sparse, its structure allows for reliable predictions and the design of logical synthetic strategies. Its true value lies in its role as a versatile synthetic intermediate, offering multiple points for chemical modification. For researchers and drug development professionals, this compound is a promising starting point for the rational design and synthesis of novel imidazole-based compounds with the potential for significant biological activity.

References

-

American Elements. This compound | CAS 1171124-65-4.

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

-

ChemicalBook. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4.

-

PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate.

-

BOC Sciences. The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis.

-

ChemicalBook. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis.

-

ChemicalBook. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum.

-

ECHEMI. This compound SDS, 1171124-65-4 Safety Data Sheets.

-

PubChem. ethyl 1H-imidazole-2-carboxylate.

-

Sigma-Aldrich. Ethyl 1H-imidazole-5-carboxylate | 23785-21-9.

-

PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate.

-

CymitQuimica. Ethyl 1H-imidazole-2-carboxylate.

-

Thermo Fisher Scientific. Ethyl imidazole-2-carboxylate, 97% 5 g.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).

-

PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate.

-

LGC Standards. Ethyl Imidazole-2-carboxylate.

-

BLD Pharm. Ethyl 1H-imidazole-2-carboxylate | 33543-78-1.

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.

-

PubChem. Ethyl 4-methyl-5-imidazolcarboxylate.

-

Organic Chemistry Portal. Imidazole synthesis.

-

Frontiers in Pharmacology. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. americanelements.com [americanelements.com]

- 5. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Known synthesis pathways for imidazole-2-carboxylate derivatives.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Known Synthesis Pathways for Imidazole-2-Carboxylate Derivatives

Abstract

Imidazole-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous active pharmaceutical ingredients (APIs) and functional materials.[1][2] Their synthesis is a critical topic for chemists in drug discovery and process development. This guide provides a comprehensive overview of the principal synthetic pathways to access this important class of molecules. It moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices, emphasizing robust and scalable routes. Key strategies discussed include the direct carboxylation of imidazoles, oxidation of C2-functionalized precursors, and multicomponent reaction strategies. Each section is grounded in authoritative literature, complete with detailed experimental protocols and visual diagrams to facilitate practical application.

Introduction: The Strategic Importance of the Imidazole-2-Carboxylate Moiety

The imidazole ring is a cornerstone of medicinal chemistry, present in natural products like histamine and nucleic acids.[3] When functionalized at the C2 position with a carboxylate group, the resulting scaffold offers a unique combination of stability, hydrogen bonding capabilities, and reactive handles for further chemical modification.[1] This has led to its incorporation into a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] For instance, derivatives of imidazole-2-carboxylate are key intermediates in the synthesis of antiviral compounds and angiotensin II receptor antagonists like Olmesartan.[2][4]

Given their value, the development of efficient, scalable, and regioselective methods for the synthesis of imidazole-2-carboxylates is of paramount importance. This guide is structured to provide researchers with a deep understanding of the most reliable and innovative synthetic strategies available.

Chapter 1: Direct C2-Carboxylation of Imidazoles

The direct functionalization of a C-H bond is an elegant and atom-economical approach. For the imidazole ring, the C2 proton is the most acidic, making it a prime target for deprotonation followed by electrophilic trapping. The use of carbon dioxide (CO₂) as a cheap, abundant, and non-toxic C1 source makes this pathway particularly attractive for industrial applications.

Mechanism and Rationale

The core of this strategy involves the deprotonation of the imidazole C2 position using a strong base to generate an imidazol-2-yl anion (an N-heterocyclic carbene, NHC, precursor). This highly nucleophilic species readily attacks carbon dioxide to form an imidazole-2-carboxylate salt. Subsequent esterification under acidic conditions yields the desired ester derivative.

-

Choice of Base: The selection of the base is critical. It must be strong enough to deprotonate the C2 position without promoting side reactions. Potassium tert-butoxide (t-BuOK) in combination with a cesium salt like cesium carbonate (Cs₂CO₃) has proven effective, likely by increasing the basicity of the system and facilitating the carboxylation step.[5]

-

Reaction Conditions: The reaction is typically performed under a CO₂ atmosphere at elevated temperatures (e.g., 120 °C) to drive the carboxylation forward.[5] The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reagents and achieving the necessary reaction temperature.[5]

Visualizing the Pathway: Direct Carboxylation

Caption: Workflow for direct C2-carboxylation and in situ esterification.

Experimental Protocol: Direct Synthesis of Ethyl 1H-imidazole-2-carboxylate[5]

Materials:

-

Imidazole substrate (e.g., 1H-imidazole)

-

Potassium tert-butoxide (t-BuOK)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Carbon dioxide (CO₂) gas

-

Iodoethane (EtI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride (NaCl) aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 10 mL Schlenk tube, add the imidazole substrate (0.50 mmol), t-BuOK (0.60 mmol), and Cs₂CO₃ (0.60 mmol).

-

Evacuate and backfill the tube with CO₂ (0.10 MPa).

-

Add anhydrous DMF (3.0 mL) to the mixture.

-

Stir the mixture vigorously at 120 °C for 18 hours under the CO₂ atmosphere.

-

Cool the mixture to 50 °C.

-

Carefully add iodoethane (1.50 mmol, 3.0 equiv.) to the reaction mixture.

-

Stir the reaction at 50 °C for an additional 2 hours.

-

After cooling to room temperature, extract the product with CH₂Cl₂ (5 x 5 mL).

-

Wash the combined organic phases with saturated NaCl aqueous solution (5 x 5 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.

-

Purify the crude product by column chromatography to yield the final ethyl imidazole-2-carboxylate.

Chapter 2: Oxidation of Imidazole-2-Carboxaldehyde and its Derivatives

A robust and frequently employed strategy involves a two-step sequence: the synthesis of an imidazole-2-carboxaldehyde intermediate, followed by its oxidation to the corresponding carboxylic acid. This acid can then be easily esterified to yield the desired carboxylate derivative. This pathway offers excellent control and is often high-yielding.

Synthesis of the Aldehyde Precursor

Imidazole-2-carboxaldehyde is a critical intermediate that can be synthesized through several reported methods.[6][7] One optimized, large-scale synthesis avoids costly reagents and proceeds via high-yield steps at ambient temperatures.[6] A key transformation in this route is the hydrolysis of a protected 2-(dichloromethyl)imidazole, which itself is formed from a Cornforth-Huang type synthesis.[7]

Oxidation to Imidazole-2-carboxylic Acid

The oxidation of the aldehyde to the carboxylic acid must be performed under conditions that do not degrade the electron-rich imidazole ring.

-

Choice of Oxidant: A mild and effective oxidant for this transformation is hydrogen peroxide (H₂O₂).[8] Using a 30% aqueous solution of H₂O₂ at room temperature provides a clean conversion to the carboxylic acid in excellent yield.[8] The primary advantage is the benign byproduct (water) and the simple workup, which often involves just removing water under reduced pressure.[8]

-

Causality—Avoiding Harsh Conditions: It is critical to perform this oxidation and the subsequent workup at or near room temperature. Heating the reaction mixture can cause decarboxylation of the product, leading to the formation of unsubstituted imidazole and a significant loss of yield.[8]

Esterification of Imidazole-2-carboxylic Acid

The final step is a classic Fischer esterification.

-

Mechanism: The carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Driving the Equilibrium: The reaction is an equilibrium. To drive it towards the ester product, the reaction is typically heated to reflux, and often one of the reagents (usually the alcohol) is used in large excess.[5]

Visualizing the Pathway: Oxidation and Esterification

Caption: Synthesis via oxidation of the aldehyde and subsequent esterification.

Experimental Protocols

Protocol A: Synthesis of 1H-Imidazole-2-carboxylic acid from the Aldehyde [8]

-

Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 mL).

-

To the stirred solution, slowly add 30% aqueous H₂O₂ solution (10 g) dropwise.

-

Continue stirring at room temperature for 72 hours.

-

Upon reaction completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove residual peroxide. The yield is typically very high (~97.5%). Caution: Do not heat, as this may cause decarboxylation.

Protocol B: Synthesis of Ethyl 1H-imidazole-2-carboxylate from the Acid [5]

-

Dissolve the crude imidazole-2-carboxylic acid in ethanol (e.g., 300 mL for a ~0.2 mol scale).

-

While stirring and cooling in an ice bath (maintain temp < 25°C), slowly add concentrated sulfuric acid (e.g., 30 mL for a ~0.2 mol scale) dropwise.

-

Heat the reaction mixture to reflux and stir for 7 hours.

-

Allow the reaction to cool and continue stirring at room temperature overnight.

-

Remove the ethanol by distillation under reduced pressure.

-

Dilute the resulting suspension with ice water (200 mL).

-

Adjust the pH to 5-6 with concentrated ammonia, keeping the temperature below 5 °C during the process.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The filtrate can be extracted with ethyl acetate to recover more product. Combine the crude products and recrystallize from a suitable solvent like isopropyl ether.

Chapter 3: Multicomponent and Cycloaddition Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity.[9] While many MCRs produce imidazoles, adapting them for the specific synthesis of 2-carboxylate derivatives requires careful selection of starting materials.

The Debus-Radziszewski Imidazole Synthesis

The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][10][11]

-

General Mechanism: The reaction is thought to proceed in two stages. First, the dicarbonyl condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[10][11][12]

-

Adaptation for 2-Carboxylates: To synthesize a 2-carboxylate derivative, the aldehyde component must be a glyoxylate ester (e.g., ethyl glyoxalate). This introduces the required ester functionality at the C2 position of the final product. Recent advances have focused on using catalysts and microwave irradiation to improve the often-low yields and long reaction times of the classic method.[3][13]

Modern Cycloaddition Approaches

More recent strategies involve [3+2] cycloaddition reactions. For example, a method reported by Nikolaenkova et al. involves the reaction of oxime-hydroxylamines with ethyl glyoxalate.[14]

-

Reaction Pathway: This process proceeds through the initial condensation to form an N-oxide intermediate in situ. Subsequent cyclization and dehydrative aromatization afford a 1-hydroxyimidazole-2-carboxylate, which can be further reacted to yield the desired NH-imidazole product.[14] This method is notable for its tolerance of various functional groups, including heterocycles and aryl halides.[14]

Data Summary: Comparison of Synthetic Pathways

| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages | Limitations |

| Direct Carboxylation | Imidazole, t-BuOK, CO₂, EtI | 120°C, 18h | Atom-economical, uses CO₂ | Requires strong base, pressure |

| Oxidation of Aldehyde | Imidazole-2-carboxaldehyde, H₂O₂ | Room Temp, 72h | High yield, mild conditions | Multi-step process |

| Fischer Esterification | Imidazole-2-carboxylic acid, EtOH, H₂SO₄ | Reflux, 7h | Standard, reliable method | Requires strong acid, heat |

| Modified Debus | 1,2-Dicarbonyl, Ethyl Glyoxalate, NH₃ | Varies (often heat/MW) | Convergent, builds complexity | Can have low yields, side products |

| Cycloaddition | Oxime-hydroxylamine, Ethyl Glyoxalate | Varies | Good functional group tolerance | More complex starting materials |

Conclusion and Future Outlook

The synthesis of imidazole-2-carboxylate derivatives is a well-explored field with several robust and reliable methodologies. For large-scale and green chemistry applications, the direct C2-carboxylation using CO₂ stands out as a highly promising route due to its atom economy and use of an inexpensive C1 source.[5] For laboratory-scale synthesis where high purity and yield are paramount, the oxidation of imidazole-2-carboxaldehyde followed by Fischer esterification remains a trusted and versatile pathway.[5][8]

Future research will likely focus on developing milder and more efficient catalytic systems for direct C-H carboxylation, potentially using photochemistry or electrochemistry to activate the C-H bond under ambient conditions. Furthermore, the expansion of multicomponent reactions with novel starting materials will continue to provide rapid access to diverse libraries of imidazole-2-carboxylates for high-throughput screening in drug discovery programs.

References

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Retrieved January 4, 2026, from [Link]

-

1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate - American Chemical Society. (1995). Retrieved January 4, 2026, from [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (n.d.). Retrieved January 4, 2026, from [Link]

-

Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate | The Journal of Organic Chemistry - ACS Publications. (1995). Retrieved January 4, 2026, from [Link]

-

Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society. (2007). Retrieved January 4, 2026, from [Link]

-

Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]

-

Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF. (n.d.). Retrieved January 4, 2026, from [Link]

-

Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene - ORBi. (2006). Retrieved January 4, 2026, from [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). Retrieved January 4, 2026, from [Link]

-

The Debus–Radziszewski imidazole synthesis. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Debus Radzisewski Imidazole Synthesis - YouTube. (2020). Retrieved January 4, 2026, from [Link]

- JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents. (2017).

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Retrieved January 4, 2026, from [Link]

-

Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024). Retrieved January 4, 2026, from [Link]

-

Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing. (2021). Retrieved January 4, 2026, from [Link]

-

(PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - ResearchGate. (2020). Retrieved January 4, 2026, from [Link]

-

Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). Retrieved January 4, 2026, from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2022). Retrieved January 4, 2026, from [Link]

-

Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles | Organic Letters - ACS Publications. (2021). Retrieved January 4, 2026, from [Link]

-

Recent advances in the synthesis of imidazoles† | Organic & Biomolecular Chemistry - SciSpace. (2020). Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved January 4, 2026, from [Link]

-

Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterisation and Catalytic Application of Some Imidazole-Carboxylate Metal Complexes - International Journal of Advances in Engineering and Management ( IJAEM ). (2022). Retrieved January 4, 2026, from [Link]

-

One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid - PMC - PubMed Central. (2023). Retrieved January 4, 2026, from [Link]

- US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents. (1992).

Sources

- 1. nbinno.com [nbinno.com]

- 2. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. jocpr.com [jocpr.com]

- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

The Strategic Blueprint of Ethyl 5-ethyl-1H-imidazole-2-carboxylate: A Keystone for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials science, the imidazole scaffold stands as a cornerstone of molecular design. Its prevalence in biologically active compounds and functional materials underscores the continuous need for versatile, well-characterized building blocks. Among these, Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS No. 1171124-65-4) emerges as a molecule of significant interest, despite its specific properties and applications not being extensively documented in publicly available literature.[1][2][3] This guide, therefore, serves as a technical synthesis, leveraging established principles of imidazole chemistry to illuminate the synthesis, properties, and potential applications of this promising, yet underexplored, chemical entity.

Molecular Architecture and Physicochemical Profile

At its core, this compound is a disubstituted imidazole, featuring an ethyl group at the C5 position and an ethyl carboxylate group at the C2 position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are ripe for synthetic exploitation.

| Property | Value | Source |

| CAS Number | 1171124-65-4 | [1][2][3] |

| Molecular Formula | C8H12N2O2 | [1][2] |

| Molecular Weight | 168.19 g/mol | [2] |

| MDL Number | MFCD24386911 | [1][2] |

The presence of the ester functionality provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, while the imidazole ring itself offers sites for N-alkylation and other modifications.[4] The ethyl group at C5, while seemingly simple, can influence the molecule's solubility and steric profile, which can be crucial in the context of drug-receptor interactions.

Strategic Synthesis: A Proposed Pathway

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Stage 1: Carboxylation of 4-ethyl-1H-imidazole

-

Reaction Setup: To a dry, sealed Schlenk tube under an inert atmosphere (e.g., Argon), add 4-ethyl-1H-imidazole (1.0 eq).

-

Addition of Base and Solvent: Add a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), followed by a strong base combination like potassium tert-butoxide (t-BuOK) (1.2 eq) and cesium carbonate (Cs2CO3) (1.2 eq).

-

Carboxylation: Pressurize the vessel with carbon dioxide (CO2) to approximately 0.10 MPa and heat the mixture to 120 °C with vigorous stirring for 18 hours.[5]

-

Work-up (Intermediate): After cooling, the resulting mixture containing the imidazole-2-carboxylate salt can be carried forward to the next step.

Stage 2: Esterification

-

Method A: Alkylation with Iodoethane

-

Reaction: Cool the reaction mixture from Stage 1 to 50 °C and add iodoethane (3.0 eq).[5]

-

Stirring: Stir the mixture at 50 °C for 2 hours.[5]

-

Extraction and Purification: Cool the reaction to room temperature, extract the product with a suitable organic solvent (e.g., CH2Cl2), wash with saturated aqueous NaCl, dry the organic phase over Na2SO4, concentrate under reduced pressure, and purify by column chromatography.[5]

-

-

Method B: Fischer Esterification

-

Reaction: Isolate the crude imidazole-2-carboxylic acid from Stage 1. Dissolve the residue in ethanol (excess).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (catalytic amount) while maintaining the temperature below 25 °C.[5]

-

Reflux: Heat the mixture to reflux and stir for 7 hours.[5]

-

Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with ice water and adjust the pH to 5-6 with concentrated ammonia.[5] Collect the solid product by filtration, wash with water, and dry under vacuum.[5] Further purification can be achieved by recrystallization.[5]

-

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups: the imidazole ring and the ethyl ester. This duality makes it a versatile building block in organic synthesis.

Sources

Unraveling the Multifaceted Mechanisms of Action of Ethyl Imidazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous naturally occurring molecules and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets such as enzymes and receptors.[1][2] The addition of an ethyl carboxylate group to this privileged scaffold creates a class of compounds, the ethyl imidazole carboxylates, which serve as versatile intermediates in the synthesis of novel therapeutic agents and, in many cases, exhibit intrinsic biological activity.[3] This guide provides an in-depth exploration of the potential mechanisms of action for ethyl imidazole carboxylates, drawing upon established research to provide a technical framework for researchers and drug development professionals. We will delve into the core pathways these molecules are proposed to modulate, supported by experimental evidence and detailed protocols to empower further investigation.

Disruption of the Cytoskeleton: Antitubulin Activity

A prominent mechanism of action for many imidazole-based compounds, including derivatives of ethyl imidazole carboxylates, is the inhibition of tubulin polymerization.[4][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6]

Binding to the Colchicine Site and Inhibition of Microtubule Formation

Several studies have indicated that imidazole derivatives exert their antitubulin effects by binding to the colchicine site on β-tubulin.[4][7] This binding prevents the polymerization of tubulin dimers into microtubules. Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which induce tubulin aggregation, colchicine-site binders act as microtubule destabilizing agents.[6] The consequence of this action is the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to the induction of apoptosis.[5][7] For instance, a series of 5-amino-1-N-substituted-imidazole-4-carboxylates, which share the core ethyl carboxylate imidazole structure, have demonstrated potent antitubulin activity.[8]

Diagram 1: Proposed Mechanism of Antitubulin Activity

Caption: Binding of ethyl imidazole carboxylate to the colchicine site on tubulin dimers inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to quantify the effect of a test compound on tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

-

Lyophilized tubulin (>99% pure)

-

General tubulin buffer

-

GTP solution

-

Tubulin polymerization buffer with a fluorescent reporter

-

-

Test compound (ethyl imidazole carboxylate derivative) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

-

Negative control (solvent vehicle)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control (37°C)

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin and other kit components according to the manufacturer's instructions. Keep all reagents on ice.

-

Compound Dilution: Prepare a series of dilutions of the test compound, positive control, and negative control in general tubulin buffer.

-

Reaction Setup:

-

In a pre-warmed (37°C) 96-well plate, add the appropriate volume of the test compound dilutions.

-

Add the tubulin solution to each well.

-

Initiate the polymerization by adding the GTP-containing tubulin polymerization buffer with the fluorescent reporter.

-

-

Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used in the kit.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the negative control indicates inhibition of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.

Induction of Programmed Cell Death: Apoptosis

Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several ethyl imidazole carboxylate derivatives have been shown to induce apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[8][9]

Modulation of the Bcl-2 Family and Caspase Activation

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Studies have shown that certain ethyl imidazole carboxylates can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[9][10]

Diagram 2: Intrinsic Apoptotic Pathway Induced by Ethyl Imidazole Carboxylates

Caption: Ethyl imidazole carboxylates can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase activation.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Test compound (ethyl imidazole carboxylate derivative)

-

Cell culture medium and appropriate cancer cell line

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Modulation of Cellular Signaling: Kinase and Receptor Inhibition

The imidazole scaffold is a common feature in many kinase and receptor inhibitors due to its ability to form key hydrogen bonds within ATP-binding pockets or receptor active sites.

Kinase Inhibition

While direct evidence for ethyl imidazole carboxylates as potent kinase inhibitors is still emerging, the broader class of imidazole derivatives has been shown to inhibit several important kinases involved in cancer cell proliferation and inflammation. These include:

-

PI3K/AKT/mTOR pathway: A critical pathway for cell growth and survival.[11]

-

p38α MAP kinase and TNF-α: Key players in the inflammatory response.[12]

-

Janus kinase 3 (JAK3): Involved in cytokine signaling and immune responses.[12]

The mechanism of inhibition typically involves competitive binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates.

Receptor Antagonism

Certain 2-substituted imidazoles have been investigated as antagonists for α2-adrenoceptors, suggesting a potential role for this class of compounds in modulating neurotransmission.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of ethyl imidazole carboxylates is highly dependent on the substitution pattern on the imidazole ring. Key SAR insights include:

-

Substitution at the 1- and 2-positions: These positions are often critical for activity. For example, in a series of anti-inflammatory benzimidazoles, a 4-methoxyphenyl group at the 2-position was favorable for activity.[12]

-

Substitution at the 5- and 6-positions (in fused systems like benzimidazoles): Electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) at these positions can significantly impact anti-inflammatory and kinase inhibitory potency.[12]

-

The Ethyl Carboxylate Group: This group can serve as a hydrogen bond acceptor and can be modified to explore different interactions with the target protein. It can also be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile.[2]

Quantitative Data Summary

| Compound Class | Target/Activity | Cell Line | IC50/GI50 | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Antiproliferative | HeLa | 0.737 ± 0.05 µM | [8] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Antiproliferative | HT-29 | 1.194 ± 0.02 µM | [8] |

| Imidazole-pyrazole hybrid | Antiproliferative | MDA-MB-231 | 0.63 µM | [5] |

| Imidazole-pyrazole hybrid | Antiproliferative | MCF-7 | 12 µM | [5] |

| Plinabulin scaffold with imidazole | Antiproliferative | HCT116 | 7.3 µM | [5] |

Conclusion

Ethyl imidazole carboxylates represent a promising class of compounds with multiple potential mechanisms of action, particularly in the realm of oncology. The primary modes of action appear to be the disruption of microtubule dynamics through inhibition of tubulin polymerization and the induction of apoptosis via the intrinsic pathway. Furthermore, the imidazole scaffold provides a foundation for the development of targeted kinase and receptor modulators. The versatility of this chemical class, combined with the growing understanding of its biological activities, makes it a fertile ground for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important class of molecules towards clinical application.

References

-

de Oliveira, R. B., et al. (2018). Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. PubMed. [Link]

-

Alam, M. A., et al. (2018). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Caroon, J. M., et al. (1981). Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Rathinasamy, K., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC - NIH. [Link]

-

Verma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society. [Link]

-

Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. [Link]

-

Al-Ostoot, F. H., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]

-

Biersack, B., et al. (2018). Vascular Disrupting Activity of Tubulin-Binding 1,5-Diaryl-1H-imidazoles. ACS Publications. [Link]

-

Popiołek, Ł. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

-

Al-Suhaimi, E. A., et al. (2022). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. MDPI. [Link]

-

Reddy, I. K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent. TSI Journals. [Link]

-

Sadykov, K. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

-

LookChem. (n.d.). Cas 32683-00-4,ETHYL 2-PHENYL-IMIDAZOLE-4-CARBOXYLATE. [Link]

-

Reddy, I. K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals. [Link]

-

Khan, I., et al. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Apoptosis. [Link]

-

Reddy, I. K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Semantic Scholar. [Link]

-

PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. [Link]

-

PubChem. (n.d.). Ethyl 1H-imidazole-1-carboxylate. [Link]

-

Inohara, N., et al. (2002). Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation. PubMed. [Link]

-

Siddiqa, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]

-

Ramla, M. M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. [Link]

- Vertex AI Search. (n.d.).

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]